
Ethyl 5-(4-hydroxyphenoxy)pentanoate
Overview
Description
“5-(4-Hydroxyphenoxy)-pentanoic acid ethyl ester” is a chemical compound that is likely related to the family of phenoxy propionic acids . These compounds are often used as intermediates in the synthesis of various products, including pesticides .
Chemical Reactions Analysis
Esters, such as “5-(4-Hydroxyphenoxy)-pentanoic acid ethyl ester”, can undergo a variety of reactions. One common reaction is hydrolysis in the presence of a dilute acid, such as hydrochloric acid or sulfuric acid . This reaction produces a carboxylic acid and an alcohol .Scientific Research Applications
HIV-Protease Assay Development
(2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, a derivative relevant to 5-(4-Hydroxyphenoxy)-pentanoic acid ethyl ester, was used in developing a selective HIV-Protease assay. This involved the synthesis of sequence-specific chromogenic protease substrates for spectrophotometric detection of HIV-protease activity (Badalassi et al., 2002).
Synthesis of Hydroxyproline
A study on the synthesis of hydroxyproline from derivatives of 2-amino-4-pentenoic acid, closely related to 5-(4-Hydroxyphenoxy)-pentanoic acid ethyl ester, was conducted. The process involved multiple steps including halogenation and acid hydrolysis, leading to compounds such as 4-hydroxy-DL-proline (Gaudry et al., 1956).
Formation in Fermented Media
Research identified 4-hydroxypentanoic acid ethyl ester as a product in high-sacchariferous corn media subjected to alcoholic fermentation and in aged sweet wines. This demonstrates the compound's formation under specific fermentation conditions and heat treatment or long seasoning of grape wines (Pisarintskiĭ & Ulezlo, 2000).
Novel Functional Diacids Synthesis
5-(Carboxymethyl-carbamoyl)-pentanoic acid and related compounds were synthesized, demonstrating the potential for creating novel diacids. This involved reactions with adipic anhydride and various amino acids, showcasing the versatility in synthesizing related compounds (Zhang Zhi-qin, 2004).
Metabolism Studies
5-(4'-Amidinophenoxy)pentanoic acid, structurally related to 5-(4-Hydroxyphenoxy)-pentanoic acid ethyl ester, was identified as a primary metabolite in the study of the antiprotozoal drug pentamidine in rats. This highlights its relevance in metabolic pathways (Berger et al., 1992).
Mechanism of Action
Target of Action
It is known that similar compounds, such as organoboron compounds, are highly valuable building blocks in organic synthesis .
Mode of Action
Related compounds, such as pinacol boronic esters, have been reported to undergo catalytic protodeboronation utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The biosynthesis of phenolic compounds in foods, which includes hydroxybenzoic acids, hydroxycinnamic acids, and their aldehydes, alcohols, and esters, is known to involve the shikimate and phenylpropanoid pathways .
Pharmacokinetics
The stability of related compounds, such as pinacol boronic esters, is known to be significant, making them attractive for chemical transformations .
Result of Action
The protodeboronation of related compounds, such as pinacol boronic esters, has been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .
Action Environment
It is known that the stability of related compounds, such as pinacol boronic esters, can be influenced by air and moisture .
Properties
IUPAC Name |
ethyl 5-(4-hydroxyphenoxy)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-2-16-13(15)5-3-4-10-17-12-8-6-11(14)7-9-12/h6-9,14H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJLVEJEQCXLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCOC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


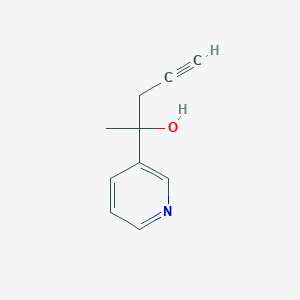

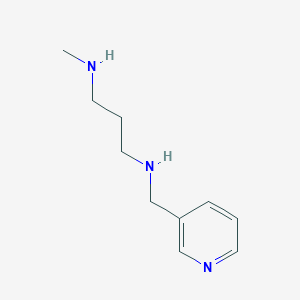
![N1-[4-(Diethylamino)benzyl]-N3-methyl-1,3-propanediamine](/img/structure/B3164391.png)
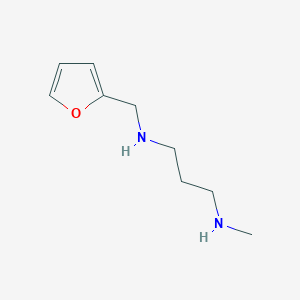
![(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164407.png)
![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline](/img/structure/B3164416.png)

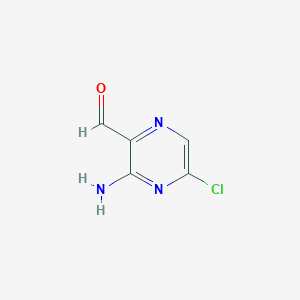

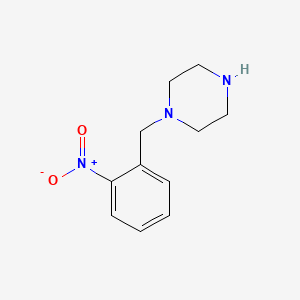

![(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164487.png)
![(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B3164495.png)
